molecular formula C9H18ClN B2594384 (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride CAS No. 2470438-30-1

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride

Cat. No.: B2594384
CAS No.: 2470438-30-1
M. Wt: 175.7
InChI Key: FOFONFIFRCEQQI-UHFFFAOYSA-N
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Description

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system with a methyl group and a methanamine group attached. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the reaction of a suitable cyclohexanone derivative with a methylating agent to form the spirocyclic intermediate. This intermediate is then reacted with an amine source under appropriate conditions to introduce the methanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylspiro[3.3]heptan-2-yl)methanamine
  • Spiro[3.3]heptane derivatives
  • Methanamine derivatives

Uniqueness

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of stability, reactivity, and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride is a compound characterized by its unique spirocyclic structure, which contributes to its diverse chemical and biological properties. With the molecular formula C9H17N·HCl, this compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology.

The spirocyclic structure of this compound allows for unique interactions with biological targets, influencing its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically relevant derivatives.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes in biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Biological Activity and Applications

Research has indicated that this compound exhibits several significant biological activities:

  • Antiproliferative Effects : Preliminary studies suggest that derivatives of spirocyclic compounds can inhibit cell proliferation in cancer cell lines. For instance, related compounds have shown up to 88% inhibition in MDA-MB-231 breast cancer cells after 72 hours of incubation .
  • Neuroprotective Properties : Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.
  • Analgesic Activity : There is emerging evidence suggesting that compounds with similar structures may exhibit analgesic properties, potentially making them candidates for pain management therapies.

Case Studies

Several studies have investigated the biological activity of related spirocyclic compounds:

  • Study on Anticancer Activity : A study focusing on spiro-pyrrolidine derivatives found that specific substitutions led to enhanced antiproliferative activity against various cancer cell lines, including MDA-MB-231 and SK-OV-3 . The findings highlight the importance of structural modifications in enhancing biological efficacy.
  • Neuroprotective Study : Another research effort explored the neuroprotective effects of spirocyclic compounds in models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved functional outcomes in treated models.

Comparative Analysis

A comparison of this compound with other similar compounds illustrates its unique position in medicinal chemistry:

Compound NameStructure TypeNotable Biological Activity
This compoundSpirocyclicAntiproliferative, neuroprotective
Spiro[3.3]heptane derivativesSpirocyclicVariable biological activities
Methanamine derivativesAliphatic amineAntimicrobial properties

Properties

IUPAC Name

(2-methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8(7-10)5-9(6-8)3-2-4-9;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFONFIFRCEQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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